3-(4-Bromo-2-fluorobenzyl)piperidin-3-ol

Catalog No.
S14148207
CAS No.
M.F
C12H15BrFNO
M. Wt
288.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Bromo-2-fluorobenzyl)piperidin-3-ol

Product Name

3-(4-Bromo-2-fluorobenzyl)piperidin-3-ol

IUPAC Name

3-[(4-bromo-2-fluorophenyl)methyl]piperidin-3-ol

Molecular Formula

C12H15BrFNO

Molecular Weight

288.16 g/mol

InChI

InChI=1S/C12H15BrFNO/c13-10-3-2-9(11(14)6-10)7-12(16)4-1-5-15-8-12/h2-3,6,15-16H,1,4-5,7-8H2

InChI Key

MVZXVMWJCUGNHX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(CC2=C(C=C(C=C2)Br)F)O

3-(4-Bromo-2-fluorobenzyl)piperidin-3-ol is a chemical compound characterized by a piperidine ring substituted with a 4-bromo-2-fluorobenzyl group and a hydroxyl group at the 3-position. This structure imparts unique chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can undergo reduction to remove the hydroxyl group or modify the fluorobenzyl group, using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, employing nucleophiles such as sodium methoxide or potassium tert-butoxide.

3-(4-Bromo-2-fluorobenzyl)piperidin-3-ol exhibits potential biological activity due to its structural features, which may allow it to interact with various molecular targets. Its mechanism of action likely involves receptor binding or enzyme inhibition, influenced by the presence of the hydroxyl group and the halogenated benzyl moiety. This compound may serve as an intermediate in synthesizing more complex biologically active molecules, thus contributing to drug discovery efforts.

The synthesis of 3-(4-bromo-2-fluorobenzyl)piperidin-3-ol typically involves:

  • Starting Materials: The reaction begins with 4-bromo-2-fluorobenzyl chloride and piperidin-3-ol.
  • Nucleophilic Substitution: Under basic conditions (using bases like sodium hydroxide), the nucleophilic substitution occurs where the hydroxyl group on piperidin-3-ol replaces the chloride from 4-bromo-2-fluorobenzyl chloride.
  • Reaction Conditions: The reaction is generally conducted in organic solvents such as dichloromethane or toluene at room temperature or slightly elevated temperatures until completion.

This compound has various applications in scientific research:

  • Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceuticals, particularly those targeting neurological conditions due to its structural similarity to known bioactive compounds.
  • Biological Studies: It can be utilized in receptor binding studies and enzyme inhibition assays, providing insights into its pharmacological potential.
  • Industrial Use: The compound may find use in agrochemicals or other industrial chemicals due to its unique chemical properties.

Interaction studies involving 3-(4-bromo-2-fluorobenzyl)piperidin-3-ol focus on its binding affinity and activity against specific receptors or enzymes. These studies help elucidate its potential therapeutic roles and mechanisms of action. The presence of the fluorine atom enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

Several compounds share structural similarities with 3-(4-bromo-2-fluorobenzyl)piperidin-3-ol. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
3-(4-Fluorobenzyl)piperidin-3-olPiperidine ring with a fluorobenzyl groupUsed in studies related to neuropharmacology
1-(4-Bromo-2-chlorobenzyl)piperidin-4-olPiperidine ring with bromo and chloro groupsExhibits different reactivity profiles
4-(2-Fluorobenzyl)piperidinePiperidine ring with a fluorobenzyl groupImportant for drug metabolism studies
3-(4-Fluorophenyl)piperidinePiperidine ring with a fluorophenyl groupPotential applications in cancer research

These compounds highlight the uniqueness of 3-(4-bromo-2-fluorobenzyl)piperidin-3-ol through their distinct halogen substitutions and piperidine derivatives, which influence their reactivity and biological activity. Each compound's specific substitutions lead to varied pharmacological profiles, making them suitable for different research applications.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

287.03210 g/mol

Monoisotopic Mass

287.03210 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types